cGMP-PDE Inhibitory Potency vs. Closest Patent Comparator
In patent US 5,736,548, compounds bearing a cyclopentyl group at R1 and an imidazolyl-substituted phenyl at R6 are described as cGMP-PDE inhibitors. While the exact 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is not explicitly exemplified, the closest structural analogue in the patent (cyclopentyl at R1, methyl at R3, and imidazolyl-phenyl at R6) exhibited an IC50 of 0.1–1.0 µM in a cGMP-PDE enzymatic assay [1]. By contrast, analogues where R1 is tert-butyl showed >10-fold reduction in potency [1]. This class-level inference indicates that the cyclopentyl-imidazolyl arrangement is critical for high affinity, and that the target compound’s unique linker may further modulate potency.
| Evidence Dimension | cGMP-PDE inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be within 0.1–1.0 µM based on closest patent analogue |
| Comparator Or Baseline | Closest patent analogue (cyclopentyl, methyl, imidazolyl-phenyl): IC50 0.1–1.0 µM; tert-butyl analogue: IC50 >10 µM |
| Quantified Difference | ~10-fold potency advantage for cyclopentyl over tert-butyl in the same scaffold |
| Conditions | cGMP-PDE enzymatic assay (patent US 5,736,548) |
Why This Matters
This class-level comparison establishes that the cyclopentyl-imidazolyl architecture is a key potency determinant, reducing the risk that a generic imidazole-acetamide would meet required activity thresholds.
- [1] US Patent 5,736,548. (1998). Example compounds and IC50 data for cGMP-PDE inhibition. View Source
